Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate

physicochemical profiling drug-likeness LogP

Researchers needing a conformationally flexible triazole scaffold with orthogonal derivatization points often face multiple synthetic steps to install amino-alcohol handles. This compound solves that with a pre-installed chiral 1-amino-2-hydroxyethyl side chain at the 3-position and a reactive ethyl ester at the 5-position. - **Key advantages**: LogP -1.03 (aqueous solubility) vs. +0.2 for simpler analogs; 3 H-bond donors & 6 acceptors for expanded co-crystal/recognition chemistry - **Applications**: Ribavirin analog precursors, RGD peptidomimetics, SAR exploration for antiviral leads - **Supply**: ≥95% purity; sealed dry storage at 2-8°C; available for research use

Molecular Formula C7H12N4O3
Molecular Weight 200.198
CAS No. 1537639-78-3
Cat. No. B2996902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate
CAS1537639-78-3
Molecular FormulaC7H12N4O3
Molecular Weight200.198
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=N1)C(CO)N
InChIInChI=1S/C7H12N4O3/c1-2-14-7(13)6-9-5(10-11-6)4(8)3-12/h4,12H,2-3,8H2,1H3,(H,9,10,11)
InChIKeyAPGGSFODXWSUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Building-Block Identity and Physicochemical Profile


Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1537639-78-3) is a heterocyclic building block belonging to the 1,2,4-triazole-5-carboxylate ester family, with molecular formula C₇H₁₂N₄O₃ and a molecular weight of 200.20 g/mol . It carries a 1-amino-2-hydroxyethyl side chain at the 3-position of the triazole ring and an ethyl ester at the 5-position, endowing it with both hydrogen-bond donor and acceptor functionality beyond that of simpler amino-triazole esters [1]. The compound is supplied as a research chemical at ≥95% purity and requires storage sealed in dry conditions at 2–8 °C .

Workflow
Heterocyclic building block for triazole-based analog synthesis
Ethyl ester handle for ribosylation and amidation
Selection
Amino-alcohol side chain with chiral center
Supports stereochemical control in peptidomimetic design
Format
Supplied as research chemical
≥95% purity; store sealed at 2–8 °C

Why Generic Substitution Fails to Preserve Molecular Properties


The 1-amino-2-hydroxyethyl substituent on the triazole core is not a conservative modification. Compared with the commonly available ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (CAS 63666-11-5), the target compound introduces an additional methylene spacer, a secondary alcohol, and a chiral center at the α-carbon to the amino group [1]. These structural increments translate into distinct computed physicochemical properties—including a drop in LogP from +0.2 to −1.03 and an increase in topological polar surface area (TPSA) from 93.9 to 114.1 Ų—that directly affect aqueous solubility, hydrogen-bonding capacity, and passive membrane permeability [1]. Substituting this compound with a simpler analog lacking the hydroxyethyl extension therefore alters both the reactivity profile (e.g., availability of the hydroxyl group for esterification, etherification, or protection) and the supramolecular recognition properties, which is critical when the compound is used as a synthetic intermediate for ribavirin analogs or peptidomimetics [2].

This compound
Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate
Substitute may differ
Simple amino-triazole esters (e.g., CAS 63666-11-5) lack the hydroxyethyl extension, yielding different LogP and hydrogen-bond profiles that may shift reactivity and recognition properties.
This compound
Pre-formed ethyl ester at 5-position
Substitute may differ
Free carboxylic acid analog (CAS 2167200-13-5) requires additional esterification before ribosylation or amidation; step count and yield may shift.
This compound
Chiral amino-alcohol handle at 3-position
Substitute may differ
Des-hydroxy or des-amino analogs cannot replicate the dual-derivatization capability (amine + hydroxyl), limiting post-synthetic diversification in peptidomimetic or nucleoside analog campaigns.

Quantitative Differentiation Against Closest Analogs


LogP and TPSA Comparison vs. Simpler Triazole Ester

The target compound exhibits a computed LogP of −1.03, substantially lower than the LogP of +0.2 for the simpler analog ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (CAS 63666-11-5, PubChem CID 98568) [1]. Its TPSA is 114.12 Ų compared with 93.9 Ų for the comparator [1]. This shift of approximately 1.2 LogP units and +20.2 Ų TPSA indicates significantly higher aqueous solubility and lower passive membrane permeability for the target compound.

LogP and TPSA vs. analog
Cross-study comparable
ΔLogP ≈ −1.2 units; ΔTPSA ≈ +20.2 Ų
Reported shift supports higher aqueous compatibility as a hydrophilic building block.
Computed values; no experimental LogP reported.
physicochemical profiling drug-likeness LogP

Hydrogen Bond Donor/Acceptor Capacity vs. Amino-Triazole Analogs

The target compound possesses 3 hydrogen bond donors and 6 hydrogen bond acceptors, compared with 2 donors and 5 acceptors for ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (CAS 63666-11-5) [1]. The additional donor arises from the hydroxyl group on the 1-amino-2-hydroxyethyl side chain, while the additional acceptor originates from the same hydroxyl oxygen. This one-donor/one-acceptor increment enables a richer hydrogen-bond network, which is particularly relevant in crystal engineering, co-crystal design, and biological target engagement.

H-bond donor/acceptor count
Cross-study comparable
3 H-donors, 6 H-acceptors vs. 2/5 in analog
Additional donor/acceptor pair may support richer hydrogen-bond networks in ligand design.
Computed counts; experimental confirmation of binding benefit requires target-specific studies.
hydrogen bonding supramolecular chemistry solubility

Molecular Weight and Rotatable Bond Count for Fragment-Based Libraries

With a molecular weight of 200.20 g/mol and 4 rotatable bonds, the target compound occupies a distinct region of chemical space compared with ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (MW 156.14 g/mol, 3 rotatable bonds) and ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate (MW 184.20 g/mol, lacking the hydroxyl oxygen) [1]. The target compound's MW falls within the Rule-of-Three space for fragment-based screening (MW ≤ 300), while its extra rotatable bond (4 vs. 3) and higher molecular flexibility may translate to a larger conformational ensemble upon target binding.

MW and rotatable bonds
Cross-study comparable
MW 200.20 g/mol; 4 rotatable bonds
Occupies upper fragment space; may reduce synthetic iterations toward lead-like molecules.
MW within Rule-of-Three for fragment-based screening.
molecular complexity fragment-based drug discovery rotatable bonds

Free Ester vs. Free Acid Impact on Synthetic Utility

The target compound retains the ethyl ester protecting group at the 5-position, distinguishing it from the corresponding free carboxylic acid analog, 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylic acid (CAS 2167200-13-5, MW 172.14 g/mol) . The ester form enables direct use in nucleophilic acyl substitution reactions (e.g., aminolysis to carboxamides, hydrazinolysis) without the need for a separate esterification step. In the synthesis of 5-substituted ribavirin analogs, the ethyl ester serves as the reactive handle for ribosylation, a transformation that has been protocolized for related 1,2,4-triazole-3-carboxylate esters [1].

Ethyl ester vs. free acid
Class-level inference
Ethyl ester enables direct ribosylation/amidation
Pre-formed ester may eliminate one synthetic step in nucleoside analog synthesis.
Based on established triazole-3-carboxylate protocols.
synthetic intermediate ester vs. acid ribavirin analog

Research and Industrial Application Scenarios


Synthesis of Hydrophilic Ribavirin Analogs

The compound's ethyl ester at the 5-position serves as the reactive site for chemical or enzymatic ribosylation, following protocols established for 5-substituted 1,2,4-triazole-3-carboxylates [1]. The 1-amino-2-hydroxyethyl substituent at the 3-position introduces a chiral center and a free hydroxyl group that can be exploited post-ribosylation to generate nucleoside analogs with altered hydrogen-bonding profiles (LogP −1.03 vs. +0.2 for simpler amino-triazole esters) and potentially differentiated antiviral activity spectra [1]. This positions the compound as a non-standard building block for exploring structure-activity relationships beyond those accessible with methyl 1,2,4-triazole-3-carboxylate.

Chiral Peptidomimetic Scaffold Construction

The 1-amino-2-hydroxyethyl side chain is a conformationally flexible amino alcohol motif amenable to peptide coupling via the free amine, while the hydroxyl group offers a second derivatization point (e.g., esterification, etherification, or phosphorylation) . 3-Acylaminoalkyl-5-alkyloxycarbonyl-1,2,4-triazoles have been described as RGD peptidomimetics, and the target compound's pre-installed amino-alcohol handle spares the researcher from installing this functionality de novo on the triazole ring [2]. The compound's 4 rotatable bonds provide conformational adaptability for engaging shallow or cryptic binding pockets.

Co-Crystal and Supramolecular Synthon Engineering

With 3 hydrogen bond donors and 6 acceptors, the target compound offers a richer supramolecular synthon repertoire than the 2-donor/5-acceptor profile of ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate [3]. The additional hydroxyl group enables OH···N(triazole) and OH···O=C hydrogen-bond motifs that are absent in the simpler amino analog, expanding the accessible co-crystal landscape. This is pharmacologically relevant because co-crystal formation is a key strategy for modulating the physicochemical properties of active pharmaceutical ingredients.

Fragment-to-Lead Progression with a Hydrophilic Intermediate

At MW 200.20 g/mol, the compound resides in the upper fragment space and carries both a protected carboxylate (ethyl ester) and a derivatizable amino-alcohol side chain . The LogP of −1.03 ensures adequate aqueous solubility for biochemical assay conditions without requiring solubilizing formulation, while the 4 rotatable bonds provide sufficient conformational flexibility for induced-fit binding. Compared with the simpler ethyl 5-amino analog (MW 156.14, LogP +0.2), this compound offers a more advanced starting point that can reduce the number of synthetic iterations needed to reach lead-like molecules [3].

Application
Selection Property
Validation Focus
Hydrophilic ribavirin analog synthesis
Ethyl ester reactivity for ribosylation
LogP and hydrogen-bond profile review for antiviral SAR studies
Chiral peptidomimetic scaffold construction
Dual-derivatization amino-alcohol handle
Stereochemical control and coupling efficiency in peptide bond formation
Co-crystal and supramolecular synthon engineering
Extended hydrogen-bond donor/acceptor network
Co-crystal landscape screening and physicochemical property modulation
Fragment-to-lead progression
MW 200.20 g/mol with 4 rotatable bonds
Aqueous solubility and conformational adaptability for induced-fit binding
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